Lys-(Ala3)-Bradykinin is a synthetic peptide derived from bradykinin, a naturally occurring nonapeptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain mediation. The modification of bradykinin by incorporating three alanine residues enhances its stability and alters its biological activity, making Lys-(Ala3)-Bradykinin a valuable compound for scientific research and potential therapeutic applications.
Lys-(Ala3)-Bradykinin is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in laboratory settings. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptide structures.
Lys-(Ala3)-Bradykinin falls under the category of peptide analogs. It is classified as a bradykinin analog due to its structural similarity to the parent compound, bradykinin, while exhibiting modified properties due to the addition of alanine residues.
The synthesis of Lys-(Ala3)-Bradykinin typically employs solid-phase peptide synthesis. The process involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. High-performance liquid chromatography (HPLC) is often employed for purification and analysis.
Lys-(Ala3)-Bradykinin consists of a sequence derived from bradykinin with three additional alanine residues incorporated into its structure. The molecular formula can be represented as C₁₃H₁₈N₄O₁₃S.
The molecular weight of Lys-(Ala3)-Bradykinin is approximately 1,493 g/mol. Its structure can be depicted as follows:
Lys-(Ala3)-Bradykinin can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide or iodine for oxidation and dithiothreitol or β-mercaptoethanol for reduction. Substitution reactions utilize amino acid derivatives along with coupling reagents like HBTU or DIC .
The mechanism of action of Lys-(Ala3)-Bradykinin involves interaction with bradykinin receptors, specifically B2 receptors under normal physiological conditions. Upon binding, it triggers intracellular signaling pathways that lead to various biological responses such as vasodilation and increased vascular permeability.
Studies have shown that Lys-(Ala3)-Bradykinin exhibits enhanced binding affinity compared to native bradykinin, which may result in prolonged biological effects due to its modified structure .
Relevant data indicate that modifications in structure can significantly affect stability and biological activity compared to native bradykinin .
Lys-(Ala3)-Bradykinin has several applications in scientific research:
Lys-(Ala³)-Bradykinin is a decapeptide with the established primary structure: H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH [2] [6]. This sequence is represented in single-letter amino acid code as KRPAGFSPFR [2] [8]. The peptide is characterized by an unmodified N-terminus (free amine group on lysine) and a C-terminal arginine with a free carboxylic acid group. Synthetic production via solid-phase peptide synthesis (SPPS) yields a lyophilized powder typically exceeding 95% purity, as confirmed by reverse-phase HPLC [2] [6].
The defining structural feature of this analogue is the substitution of the native proline (Pro) at position 3 with alanine (Ala). Proline’s unique cyclic structure imposes conformational constraints on peptide backbones, often stabilizing β-turns critical for receptor engagement in native kinins [8]. Alanine, lacking proline's steric hindrance and ring structure, increases backbone flexibility. Molecular modeling suggests this reduces helical propensity and alters the spatial orientation of the N-terminal residues (Lys¹-Arg²-Ala³) relative to the conserved C-terminal pharmacophore (Phe⁷-Ser⁸-Pro⁹-Phe¹⁰-Arg¹¹) [3] [6]. This structural perturbation directly impacts receptor binding kinetics and selectivity (discussed in Section 1.3) [8].
Lys-(Ala³)-Bradykinin has a molecular formula of C₅₄H₈₃N₁₇O₁₂ and a monoisotopic molecular weight of 1162.36 Da [1] [2] [6]. Its extended structure and multiple basic residues contribute to its high molecular mass relative to nonapeptide bradykinin (1060.2 Da).
Key physicochemical parameters governing solubility and interaction properties include:
Table 1: Physicochemical Properties of Lys-(Ala³)-Bradykinin
Property | Value | Significance |
---|---|---|
Molecular Formula | C₅₄H₈₃N₁₇O₁₂ | Defines elemental composition and atomic constituents. |
Molecular Weight | 1162.36 Da | Critical for mass spectrometry identification and quantification. |
Sequence (3-Letter Code) | H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH | Primary structure defining biological activity. |
Sequence (1-Letter Code) | H-KRPAGFSPFR-OH | Compact representation of primary structure. |
GRAVY Index | -0.99 | Predicts high water solubility. |
Theoretical pI | 12.41 | Indicates strong net positive charge at physiological pH; impacts binding and formulation. |
Purity (Typical) | >95% (HPLC) | Essential for consistent experimental and potential therapeutic applications. |
Storage Stability | Lyophilized powder; ≤ -20°C | Maintains structural integrity and prevents degradation. |
The Ala³ substitution confers significant biochemical advantages over native Lys-Bradykinin (Kallidin; H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH):
Table 2: Bioactivity Comparison of Lys-(Ala³)-Bradykinin with Related Kinins
Peptide | Sequence (1-Letter) | Human B₂R EC₅₀ (nM) | Key Stability Features | Primary Cleavage Sites Susceptibility |
---|---|---|---|---|
Bradykinin (BK) | RPPGFSPFR | ~1-3* | Very Low (Rapidly Degraded) | ACE (F⁵-S⁶, P⁷-F⁸); CPN (R⁹); PEP; DPP-IV |
Lys-Bradykinin (Kallidin) | KRPPGFSPFR | 0.95 ± 0.16 [8] | Low | ACE (F⁶-S⁷, P⁸-F⁹); CPN (R¹⁰); PEP; DPP-IV |
Lys-(Ala³)-Bradykinin | KRPAGFSPFR | 12.7 ± 2.08 [8] | Moderate (Enhanced vs. Lys-BK) | Reduced PEP/DPP-IV susceptibility at position 3; ACE/CPN sites unchanged |
des-Arg⁹-[Leu⁸]-BK | RPPGFSPL | Inactive at B₂R | Stable (B₁R agonist) | Resistant to CPN; susceptible to ACE/PEP |
HOE 140 (Icatibant) | DArg-Hyp³-Thi⁵-DTic⁷-Oic⁸-Arg | Antagonist (B₂R Kb ~1 nM) | Engineered for High Stability (D-amino acids, non-natural residues) | Extremely resistant to proteolysis |
*Note: Exact EC₅₀ for BK varies by assay system but is consistently sub-nanomolar to low nanomolar at human B₂R. ACE=Angiotensin Converting Enzyme; CPN=Carboxypeptidase N; PEP=Prolyl Endopeptidase; DPP-IV=Dipeptidyl Peptidase IV.
The Ala³ modification strategically balances receptor activity retention with improved metabolic stability:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0